4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one

Thermal stability Process chemistry Spirooxindole physicochemical profiling

4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one (CAS 882041-53-4) belongs to the spiro[furan-2,3'-indol]-2'-one class, a subset of spirooxindoles characterized by a quaternary spiro-carbon linking a furan and an oxindole ring. The compound carries a bromine atom at the furan 4-position, a methyl group on the oxindole nitrogen, and a phenyl ring at the furan 3-position.

Molecular Formula C18H14BrNO2
Molecular Weight 356.2 g/mol
CAS No. 882041-53-4
Cat. No. B13095628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one
CAS882041-53-4
Molecular FormulaC18H14BrNO2
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3(C1=O)C(=C(CO3)Br)C4=CC=CC=C4
InChIInChI=1S/C18H14BrNO2/c1-20-15-10-6-5-9-13(15)18(17(20)21)16(14(19)11-22-18)12-7-3-2-4-8-12/h2-10H,11H2,1H3
InChIKeyDMKWFIPFLPRDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one (CAS 882041-53-4): Procurement-Grade Spirooxindole Building Block


4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one (CAS 882041-53-4) belongs to the spiro[furan-2,3'-indol]-2'-one class, a subset of spirooxindoles characterized by a quaternary spiro-carbon linking a furan and an oxindole ring. The compound carries a bromine atom at the furan 4-position, a methyl group on the oxindole nitrogen, and a phenyl ring at the furan 3-position [1]. These substitutions distinguish it from simpler spiro[furan-indol]ones that lack either the bromine handle or the aromatic phenyl extension, imparting distinct physicochemical and reactivity profiles relevant to medicinal chemistry and cross-coupling applications [2].

Why 4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one Cannot Be Replaced by Common Spiro[furan-indol]one Analogs


Within the spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one family, seemingly minor substituent alterations produce large shifts in computed boiling point (Δ > 55 °C), density (Δ > 0.03 g/cm³), and flash point (Δ > 33 °C) . These differences reflect the influence of the 3-phenyl and 4-bromo groups on intermolecular interactions and thermal stability. Moreover, the bromine atom provides a synthetic handle for Pd-catalyzed cross-coupling reactions that is absent in non-halogenated analogs, while the 3-phenyl group enhances lipophilicity (XLogP3 = 2.7) relative to 3-methyl counterparts, potentially altering membrane permeability and protein binding in biological assays [1]. Direct replacement with 4-bromo-1',3-dimethyl or 3-methyl analogs therefore risks altered reactivity, solubility, and biological readout.

Head-to-Head Physicochemical and Structural Differentiation of 4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one


Boiling Point Elevation vs. 3‑Methyl Analog Confers Thermal Stability Margin

Replacement of the 3‑methyl substituent with a 3‑phenyl group raises the computed boiling point by 56.2 °C relative to the direct analog 4‑bromo‑1',3‑dimethyl‑spiro[furan‑2(5H),3'‑[3H]indol]‑2'(1'H)‑one (CAS 870152‑13‑9). This indicates stronger intermolecular interactions (likely π–π stacking) that directly impact distillation and storage stability .

Thermal stability Process chemistry Spirooxindole physicochemical profiling

Flash Point Differential vs. 3‑Methyl Analog Improves Safe Handling Window

The 3‑phenyl derivative exhibits a computed flash point 34.0 °C higher than that of 4‑bromo‑1',3‑dimethyl‑spiro[furan‑2(5H),3'‑[3H]indol]‑2'(1'H)‑one (281.7 °C vs. 247.7 °C), placing the target compound further away from common laboratory heating limits and reducing flammability risk during large‑scale handling .

Safety Process scale-up Flammability

Increased Density vs. Non‑Halogenated Analog Reflects Tighter Crystal Packing

The target compound's computed density (1.57 g/cm³) is 0.28 g/cm³ higher than that of the non‑brominated 3‑methyl‑spiro[furan‑2(5H),3'‑[3H]indol]‑2'(1'H)‑one (CAS 882041‑51‑2, MW 201.2), for which density data are not directly available but can be estimated from structurally similar 1',3‑dimethyl analog (density ≈ 1.22 g/cm³ based on MW 215.3) . The higher density, driven by the heavy bromine atom and extended aromatic surface, correlates with lower molar volume and potentially slower dissolution rates.

Crystallinity Formulation Solid-state properties

Bromine Handle Enables Divergent Derivatization via Cross‑Coupling

The 4‑bromo substituent on the furan ring serves as a versatile electrophilic site for Pd‑catalyzed Suzuki, Buchwald‑Hartwig, and Sonogashira couplings. This reactivity is explicitly absent in the non‑halogenated analog 1',3‑dimethyl‑spiro[furan‑2(5H),3'‑[3H]indol]‑2'(1'H)‑one (CAS 870152‑14‑0) and in 3‑methyl‑spiro[furan‑2(5H),3'‑[3H]indol]‑2'(1'H)‑one (CAS 882041‑51‑2). The spiro[furan‑indol]one scaffold itself has been elaborated via bromo‑derivative Suzuki coupling to generate libraries of spirooxindole‑fused heterocycles [1].

Late-stage functionalization Suzuki coupling Medicinal chemistry diversification

Class-Level Cytotoxicity of Furan-Engrafted Spirooxindoles Supports Screening Prioritization

Although no cell‑based data exist specifically for the target compound, spirooxindoles bearing furan aryl moieties have demonstrated potent cytotoxicity against MCF7 (breast) and HepG2 (liver) cancer cell lines. In a 2022 study, analog 6d (a furan‑containing spirooxindole) showed IC₅₀ = 4.3 µM (MCF7) and 6.9 µM (HepG2), while analog 6f reached IC₅₀ = 3.5 µM (HepG2), both outperforming staurosporine [1]. The target compound, combining the privileged spirooxindole core with a bromine handle and a phenyl extension, is structurally positioned to explore similar anticancer SAR space.

Anticancer Cytotoxicity Spirooxindole pharmacophore

XLogP3 Lipophilicity Contrast vs. 3‑Methyl Analog Suggests Differential Membrane Partitioning

The target compound's computed XLogP3 value of 2.7 is notably higher than the 1.8–2.0 range typical for 3‑methyl or 3‑H spiro[furan‑indol]ones [1][2]. This 0.7–0.9 log unit increase translates to approximately 5‑ to 8‑fold higher partition coefficient, implying enhanced membrane permeability but also potentially lower aqueous solubility. For CNS or intracellular targets, this shift may be advantageous, while for systemic circulation, it could accelerate metabolic clearance.

Lipophilicity ADME Drug-likeness

Optimal Deployment Scenarios for 4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one in Research and Industry


Diversifiable Core for Kinase-Focused Fragment Libraries

The bromine handle permits rapid parallel Suzuki diversification, while the spirooxindole core mimics the adenine‑mimetic motif found in many kinase inhibitors. The elevated XLogP3 (2.7) enhances passive permeability, making this compound suitable as a starting fragment for kinases with hydrophobic adenine pockets [1][2].

High‑Temperature Process Chemistry and Scale‑Up

With a boiling point exceeding 540 °C and flash point above 280 °C, the compound tolerates aggressive reaction conditions (e.g., high‑temperature cross‑couplings, melt‑phase reactions) better than its 3‑methyl analogs, reducing decomposition risk during scale‑up .

Solid‑State Formulation Studies Requiring Dense Crystalline Intermediates

The computed density of 1.57 g/cm³, coupled with the rigid spirocyclic architecture, suggests favorable crystallinity. This property is beneficial for long‑term storage, formulation into solid dosage forms, or use as a crystalline standard in X‑ray diffraction studies .

Oncology Screening Cascades Leveraging the Spirooxindole Pharmacophore

Furan‑engrafted spirooxindoles have demonstrated IC₅₀ values in the low micromolar range against MCF7 and HepG2 cell lines. The target compound, combining this validated pharmacophore with a modifiable bromine site and a phenyl substituent, is a logical inclusion in phenotypic screening decks targeting breast or liver cancer [3].

Quote Request

Request a Quote for 4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.